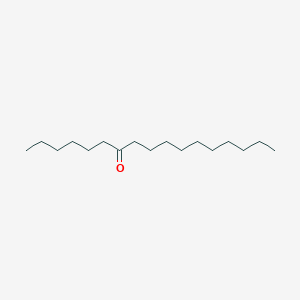

7-Heptadecanone

説明

Overview of Higher Aliphatic Ketones in Modern Chemical Science

Aliphatic ketones are organic compounds characterized by a carbonyl group (C=O) bonded to two alkyl groups. nih.gov They are classified as simple (symmetrical) if the alkyl groups are identical, or mixed (unsymmetrical) if they are different. nih.gov Higher aliphatic ketones, which include compounds with long carbon chains like 7-Heptadecanone, are significant in various scientific and industrial fields.

The synthesis of these high molecular weight ketones can be achieved through methods such as the reductive condensation of lower molecular weight ketones. researchgate.net For example, a one-pot process reacting acetone (B3395972) and carbon monoxide in the presence of a copper-on-alumina catalyst can yield higher ketones like methyl-isobutyl-ketone (MIBK). researchgate.net Metabolically, aliphatic ketones and their corresponding secondary alcohols are interconvertible under physiological conditions. d-nb.info The primary metabolic pathway for these compounds often involves reduction of the ketone to a secondary alcohol, which is then conjugated with glucuronic acid for excretion. d-nb.info

Significance of this compound within Specialized Research Domains

The heptadecanone isomers, including this compound, are of particular interest in the field of chemical ecology, primarily for their role as semiochemicals—chemicals that mediate interactions between organisms. Research has frequently identified heptadecanones as components of insect pheromones and defensive secretions.

Detailed research findings have highlighted the roles of various isomers:

2-Heptadecanone (B131142) has been identified as a key component of the sex pheromone in the parasitoid wasp Campoletis chlorideae, where it is produced by females to attract males. nih.govchembk.com It is also emitted by insect cadavers infected with entomopathogenic nematodes (EPNs) and acts as a potent deterrent to scavenging ants, thereby protecting the nematode's developing offspring. researchgate.net

9-Heptadecanone (B165747) is utilized as an additive in fragrances and cosmetics and serves as a compound in organic synthesis. globalresearchonline.net

An unspecified heptadecanone has been detected in the trail pheromones of the tropical fire ant, Solenopsis geminata. fishersci.com

2-Heptadecanone has also been identified in the methanolic extracts of the stem bark of the plant Hildegardia populifolia, indicating its presence and potential role in plant biochemistry. vulcanchem.com

While direct research focusing exclusively on this compound is less common, its structural similarity to these other behavior-modifying ketones places it firmly within this specialized research domain. It is often included in collections of rare and unique chemicals for early-stage discovery research. aimspress.com

Scope and Objectives of Academic Inquiry on this compound

The primary academic inquiry into this compound and its isomers is driven by the need to understand and potentially manipulate organismal behavior. The scope of this research encompasses several key objectives:

Identification and Isolation: A fundamental objective is the continued isolation and identification of this compound from natural sources, such as insect glands or plant volatile emissions, to determine its ecological context.

Chemical Synthesis: The development of efficient synthetic routes is crucial for producing this compound in quantities sufficient for laboratory and field studies. This allows researchers to verify the activity of the specific isomer.

Bioassays and Behavioral Studies: A major goal is to conduct detailed bioassays to elucidate the precise function of this compound. This involves testing its effects on insect behavior to determine if it acts as an attractant, repellent, aggregation pheromone, or part of a more complex pheromone blend.

Exploration of Broader Applications: Drawing parallels from its isomers, research may also explore the potential of this compound in other areas, such as materials science or as a precursor in organic synthesis. chimia.ch

Chemical and Physical Properties of this compound

The following table summarizes key properties of this compound.

| Property | Value |

| CAS Number | 6064-42-2 researchgate.netglobalresearchonline.netevitachem.com |

| Molecular Formula | C₁₇H₃₄O researchgate.netglobalresearchonline.netevitachem.com |

| Molecular Weight | 254.45 g/mol globalresearchonline.netresearchgate.net |

| Boiling Point | 322.66 °C (estimated) |

| Melting Point | 46.67 °C (estimated) globalresearchonline.net |

| Flash Point | 83.6 °C (estimated) |

| LogP (o/w) | 7.091 (estimated) |

| Water Solubility | 0.04767 mg/L at 25 °C (estimated) |

| IUPAC Name | Heptadecan-7-one researchgate.net |

Structure

3D Structure

特性

IUPAC Name |

heptadecan-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H34O/c1-3-5-7-9-10-11-12-14-16-17(18)15-13-8-6-4-2/h3-16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFRKSAMCQGIGRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC(=O)CCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H34O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80303480 | |

| Record name | 7-Heptadecanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80303480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6064-42-2 | |

| Record name | 7-Heptadecanone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158528 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7-Heptadecanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80303480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Occurrence, Isolation, and Natural Biosynthesis of 7 Heptadecanone

Natural Distribution and Identification in Biological Systems

7-Heptadecanone has been identified in various organisms, where it is often part of a complex mixture of volatile organic compounds. Its presence is detected through advanced analytical techniques, primarily gas chromatography-mass spectrometry (GC-MS). researchgate.netpeerj.com

Detection in Insect Chemical Ecology

In the realm of insect chemical ecology, ketones are recognized as important semiochemicals that mediate interactions between organisms. this compound has been identified as a component of insect pheromones, which are chemical signals used for communication within a species, influencing behaviors such as mating. caymanchem.comnih.govslu.se

For instance, 2-Heptadecanone (B131142), a structural isomer of this compound, is a key component of the sex pheromone of the parasitoid wasp Campoletis chlorideae, where it works in conjunction with tetradecanal (B130844) to attract males. pnas.org It is also found in the pygidial secretions of certain carabid beetles. oup.com Furthermore, cadavers of insects infected with entomopathogenic nematodes have been found to emit a blend of volatiles, including 2-heptadecanone, which acts as a repellent to scavenging ants like Lasius niger. chimia.ch

Table 1: Detection of Heptadecanone Isomers in Insect Chemical Ecology

| Species | Compound | Role | Source |

|---|---|---|---|

| Campoletis chlorideae | 2-Heptadecanone | Sex pheromone component pnas.org | Female-derived secretion pnas.org |

| Carabid Beetles | 2-Heptadecanone | Defensive secretion oup.com | Pygidial glands oup.com |

| Nematode-infected cadavers | 2-Heptadecanone | Ant repellent chimia.ch | Volatile emission chimia.ch |

Presence in Plant Volatile Organic Compound Profiles

Plants produce a vast array of volatile organic compounds (VOCs) that play roles in defense, communication, and other ecological interactions. researchgate.netnumberanalytics.comfrontiersin.org this compound and its isomers have been identified in the VOC profiles of several plant species.

Research on wheat (Triticum aestivum) has shown that 2-heptadecanone is produced by certain cultivars seven days after being inoculated with the fungal pathogen Parastagonospora nodorum. frontiersin.org In a study of wild edible plants from Iran, 2-heptadecanone was detected in the volatile constituents of Ferulago verna and Trachyspermum galbanum. aimspress.com Another study on the seaweed Caulerpa racemosa also identified 2-heptadecanone among its volatile metabolites. frontiersin.org

Recent findings suggest an unusual route for the production of plant volatiles. In bread wheat, for example, the cuticular wax component 9-hydroxy-14,16-hentriacontanedione is thought to decompose to generate 2-heptadecanone. pnas.orgpnas.orgresearcher.life This highlights a pathway where volatile compounds are structurally encoded within non-volatile precursors in the plant cuticle. pnas.orgpnas.org

Table 2: Identification of Heptadecanone Isomers in Plant VOC Profiles

| Plant Species | Compound | Context of Detection | Source |

|---|---|---|---|

| Triticum aestivum (Wheat) | 2-Heptadecanone | Response to fungal pathogen P. nodorum frontiersin.org | Volatile emission frontiersin.org |

| Ferulago verna | 2-Heptadecanone | Constituent of volatile profile aimspress.com | Headspace analysis aimspress.com |

| Trachyspermum galbanum | 2-Heptadecanone | Constituent of volatile profile aimspress.com | Headspace analysis aimspress.com |

| Caulerpa racemosa | 2-Heptadecanone | Component of volatile metabolites frontiersin.org | Organic extract analysis frontiersin.org |

| Triticum aestivum (Bread Wheat) | 2-Heptadecanone | Decomposition of cuticular wax precursor pnas.orgpnas.orgresearcher.life | Cuticular wax analysis pnas.orgpnas.org |

Isolation from Microbial Metabolism Products

Microorganisms are known to produce a wide variety of hydrocarbons and related compounds. unl.pt this compound has been identified as a metabolic product in several microbial species.

For example, the bacterium Kosakonia cowanii JNU01, when cultured with polyethylene (B3416737) as a carbon source, produces a range of metabolites including 9-heptadecanone (B165747) and 2-heptadecanone. jmb.or.kr Similarly, a strain of Delftia/Comamonas (NCB 1492) isolated from soil was found to produce heptadecanone as a degradation product of fumonisin B1, a mycotoxin. frontiersin.org The production of 2-heptanone (B89624), a shorter-chain methyl ketone, has been observed in honey bee-associated bacteria, suggesting the potential for longer-chain ketone production within these microbial communities. mdpi.com Studies on Escherichia coli have also shown the production of 2-heptadecanone as a metabolite in cultures with ampicillin (B1664943) resistance. researchgate.net

Occurrence in Animal Secretions and Chemosignals

Chemical signals are crucial for communication in many animal species, and this compound has been detected in the glandular secretions of some vertebrates. podarcis.eu

In the El Hierro giant lizard, Gallotia simonyi, ketones, including a C17 ketone, are minor components of the femoral gland secretions in both males and females. podarcis.eu Similarly, in the wall lizard Podarcis carbonelli, a ketone, likely an isomer of heptadecanone, was found in the femoral secretions of males. podarcis.de Studies on the lizard Gallotia galloti and the Aegean wall lizard Podarcis erhardii have also identified heptadecanone in their chemical profiles. peerj.comcsic.es In birds, volatile compounds in the preen gland oil of the dark-eyed junco (Junco hyemalis) contain 2-heptadecanone, which may function as a chemosignal for individual recognition or reproductive status. researchgate.netnih.gov

Table 3: this compound Isomers in Animal Secretions

| Animal Species | Compound | Secretion Source | Potential Function | Source |

|---|---|---|---|---|

| Gallotia simonyi (Lizard) | C17 Ketone | Femoral gland | Chemosignal podarcis.eu | GC-MS analysis of secretions podarcis.eu |

| Podarcis carbonelli (Lizard) | Ketone | Femoral gland | Interspecific recognition podarcis.de | GC-MS analysis of secretions podarcis.de |

| Gallotia galloti (Lizard) | Heptadecanone | Femoral gland | Chemical signal peerj.com | GC-MS analysis of secretions peerj.com |

| Podarcis erhardii (Lizard) | 2-Heptadecanone | Femoral gland | Chemical signal csic.es | GC-MS analysis of secretions csic.es |

| Junco hyemalis (Songbird) | 2-Heptadecanone | Preen gland oil | Chemosignal researchgate.netnih.gov | GC-MS analysis of volatiles researchgate.netnih.gov |

Biochemical Pathways for Endogenous this compound Formation

The biosynthesis of ketones like this compound in biological systems is often linked to fatty acid metabolism.

Enzymatic Routes in Microorganisms

In microorganisms, the formation of methyl ketones is often a result of the β-oxidation pathway of fatty acids. asm.org This process involves a series of enzymatic reactions that break down fatty acids. The key step in methyl ketone synthesis is the action of a specific type of thioesterase, a β-ketoacyl-CoA thioesterase, which acts on β-ketoacyl-CoA intermediates of the β-oxidation cycle. asm.orgosti.gov

For instance, in Escherichia coli, the enzyme FadM has been identified as a valuable catalyst for enhancing methyl ketone production. asm.org The biosynthesis of 2-heptanone in Bacillus nematocida has been linked to a methylketone synthase. mdpi.com While the specific enzymes for this compound synthesis are not as extensively characterized as those for shorter-chain ketones, the general mechanism is believed to be similar, involving the β-oxidation of a corresponding long-chain fatty acid. The process generally involves the conversion of a free fatty acid to its acyl-CoA derivative, followed by oxidation to a β-ketoacyl-CoA, which is then acted upon by a methyl ketone synthase or a similar thioesterase to produce the final ketone. asm.org

Biogenetic Precursors and Transformations in Eukaryotic Systems

The natural synthesis of this compound in eukaryotic organisms involves specific metabolic pathways that transform larger biomolecules into this C17 ketone. The primary precursors are fatty acids and their derivatives, which undergo a series of enzymatic modifications. These processes are particularly noted in plants and insects, where this compound can function as a semiochemical or a metabolic byproduct.

In plants, a notable pathway for the formation of methyl ketones, including heptadecanones, is through the metabolism of cuticular waxes. Research on bread wheat (Triticum aestivum) has identified a specific precursor to C17 ketones. The cuticular wax of wheat contains very-long-chain aliphatic compounds, including hentriacontanedione (a C31 diketone) and its hydroxylated forms. pnas.org It is proposed that 9-hydroxy-14,16-hentriacontanedione, a C31 hydroxy-β-diketone, decomposes to generate 2-heptadecanone and a C14 caprolactone. pnas.org While this specific example leads to 2-heptadecanone, the breakdown of similar long-chain diketones is a plausible mechanism for the formation of other isomers like this compound. The total carbon count of the breakdown products (17 + 14 = 31) matches the carbon chain length of the precursor molecule, suggesting a direct cleavage process. pnas.org

General biosynthesis of methyl ketones in eukaryotes is also hypothesized to occur via the β-oxidation of fatty acids. nih.gov This pathway involves the sequential removal of two-carbon units from a fatty acid chain. However, for methyl ketone synthesis, the pathway is modified. It begins with the conversion of a free fatty acid to its acyl-CoA derivative by an acyl-CoA synthetase. nih.gov The acyl-CoA then undergoes oxidation by an acyl-CoA dehydrogenase, followed by hydration. A subsequent oxidation yields a β-ketoacyl-CoA. nih.gov Instead of the usual thiolytic cleavage, this intermediate is then converted to a methyl ketone.

In insects, this compound has been identified as a component of sex pheromones. For instance, it is a synergistic component of the sex pheromone blend of the western hemlock looper (Lambdina fiscellaria lugubrosa). sfu.ca The biosynthesis of such methyl-branched and unbranched ketones in insects is generally believed to originate from fatty acid metabolism. The specific fatty acid precursors are elongated and then modified through desaturation and chain-shortening to produce the final pheromone components.

The following tables summarize the identified precursors and the proposed transformation pathways in eukaryotic systems.

Table 1: Identified Biogenetic Precursors of Heptadecanones in Eukaryotes

| Precursor Compound | Precursor Class | Organism | Resulting Ketone | Source |

| 9-hydroxy-14,16-hentriacontanedione | Cuticular Wax (Hydroxy-β-diketone) | Bread Wheat (Triticum aestivum) | 2-Heptadecanone | pnas.org |

| Fatty Acids | Lipids | General (Insects, Plants) | Methyl Ketones | nih.gov |

| Stearic Acid | Fatty Acid | General | 2-Heptadecanone | evitachem.com |

Table 2: Proposed Biosynthetic Transformations for Heptadecanones in Eukaryotes

| Transformation Pathway | Key Steps | Intermediate Compound(s) | Organism Group | Source |

| Decomposition of Cuticular Wax | Cleavage of a C31 hydroxy-β-diketone | Not specified | Plants | pnas.org |

| Modified Fatty Acid β-Oxidation | 1. Acyl-CoA formation2. Oxidation3. Hydration4. Oxidation5. Decarboxylation | β-ketoacyl-CoA | General (Insects, Microorganisms) | nih.gov |

Advanced Synthetic Methodologies for 7 Heptadecanone

Strategies for Targeted Chemical Synthesis of 7-Heptadecanone

The synthesis of this compound, a symmetrical ketone, can be achieved through several modern chemical strategies. These methods range from the catalytic upgrading of basic feedstocks to complex, multi-step synthetic pathways designed for high purity and yield.

Heterogeneous Catalysis in Hydrocarbon Upgrading

Heterogeneous catalysis, where the catalyst's phase differs from that of the reactants, is a cornerstone of the chemical industry, enabling large-scale production with high selectivity. wikipedia.org This approach is critical in hydrocarbon upgrading, which involves processes like cracking, isomerization, and reformation to create more valuable products. wikipedia.org The synthesis of ketones such as this compound can be envisioned through C-C coupling reactions, which construct complex molecules from simpler ones. mdpi.com

Iron-based heterogeneous catalysts, for instance, are recognized for their ability to facilitate C-C bond formation. mdpi.com These catalysts are advantageous due to iron's abundance, low cost, and reduced toxicity compared to noble metals. mdpi.com In the context of producing this compound, a strategy could involve the catalytic coupling of smaller hydrocarbon chains. The design of such catalysts often involves supporting metal oxides on materials like aluminosilicates, carbon, or other metal oxides to enhance stability and activity. mdpi.comnih.gov The process typically occurs on the catalyst surface, involving a cycle of adsorption of reactants, chemical reaction, and desorption of the product. wikipedia.org

Conversion of Biomass-Derived Feedstocks

A sustainable route to this compound involves the upgrading of feedstocks derived from biomass. rsc.org Lignocellulosic biomass, an abundant and renewable resource, can be processed to yield valuable chemical intermediates. nih.gov One innovative approach combines biocatalysis and chemical catalysis. rsc.org

This two-step process begins with the open-culture anaerobic fermentation of biomass to produce a mixture of medium-chain-length carboxylic acids, with hexanoic acid being a primary example. rsc.org In the second step, these carboxylic acids undergo ketonization, a C-C coupling reaction, using a heterogeneous chemical catalyst. Research has demonstrated the effectiveness of a Pd/CeZrOx catalyst prepared by incipient wetness impregnation for this vapor-phase reaction. rsc.org When a mixture of acids derived from biomass fermentation was upgraded using this method, this compound was identified as one of the resulting long-chain ketones. rsc.org This integrated bio- and chemo-catalytic strategy showcases a pathway to convert whole biomass into valuable chemicals. rsc.org

Another related strategy in biomass conversion is the aldol (B89426) condensation of smaller oxygenates like furfural, acetone (B3395972), and levulinic acid to build larger carbon skeletons suitable for fuels and chemicals. scirp.org While not a direct synthesis of this compound, it represents a fundamental C-C bond-forming methodology for upgrading biomass-derived molecules. scirp.org

Table 1: Catalytic Upgrading of Biomass-Derived Acids This table summarizes products from the catalytic upgrading of a mixed-acid feedstock obtained from wood fermentation, highlighting the formation of this compound.

| Product Compound | Carbon Number | Relative Abundance (%) |

| 6-Undecanone | 11 | Major Primary Product |

| This compound | 17 | <1 |

| 10-Nonadecanone | 19 | <1 |

| 1-Heptadecen-7,10-dione | 17 | <1 |

| Dihydro-5-tetradecyl-2(3H)-Furanone | 18 | <1 |

| Data sourced from a study on the production of jet-fuel-range molecules from biomass-derived mixed acids. rsc.org |

Multi-Step Organic Synthetic Approaches for Ketone Formation

Target-oriented synthesis provides a logical framework for constructing specific molecules like this compound from simpler, commercially available starting materials. organic-chemistry.org This process often begins with retrosynthesis, where the target molecule is conceptually broken down into smaller precursors, guiding the design of the forward synthetic pathway. organic-chemistry.orglibretexts.org

Several classical organic reactions can be employed to form the ketone functional group in this compound:

From Carboxylic Acid Derivatives: A common and effective method involves the reaction of an organometallic reagent with a carboxylic acid derivative. For instance, heptanoyl chloride can react with a Gilman reagent, such as lithium dihexylcuprate, to yield this compound. A similar approach involves the reaction of a Grignard reagent with an acid chloride. youtube.com

Oxidation of Secondary Alcohols: The corresponding secondary alcohol, 7-heptadecanol, can be oxidized to form this compound. Reagents such as pyridinium (B92312) chlorochromate (PCC) or conditions like the Swern or Jones oxidation are standard methods for converting secondary alcohols to ketones. youtube.com

Alkyne Hydration: The hydration of an internal alkyne, such as 7-heptadecyne, would yield a ketone. However, this reaction often produces a mixture of positional isomers if the alkyne is not symmetrical, making it less ideal for the targeted synthesis of a single isomer unless the specific alkyne is readily available.

These multi-step sequences allow for precise control over the final structure, which is essential for producing high-purity compounds for research and other applications. rsc.org

Derivatization Strategies and Analogue Synthesis for Functional Studies

To investigate the biological or chemical properties of this compound, chemists often synthesize derivatives and analogues. These modified structures help in understanding structure-activity relationships (SAR) and elucidating mechanisms of action.

Preparation of Functionalized this compound Analogues

Functionalized analogues are synthesized by introducing new chemical groups onto the parent structure. uzh.ch This derivatization can be used to attach reporter probes (like fluorophores), introduce reactive handles for bioconjugation, or alter physicochemical properties. uzh.chenamine.net

For this compound, functionalization could target the carbons alpha to the carbonyl group due to their enhanced reactivity. Strategies could include:

Alpha-Halogenation: Introducing a halogen (e.g., bromine) at the C6 or C8 position.

Hydroxylation: Creating hydroxylated analogues by various oxidation methods.

Chain Modification: Synthesizing analogues with altered chain lengths, branching, or unsaturation to probe the impact of the long alkyl chains on its function.

The synthesis of these analogues often relies on multi-step procedures where key intermediates are created that allow for the introduction of desired functionalities through reactions like nucleophilic substitution or amide bond formation. uzh.charkat-usa.org

Isomeric Synthesis for Positional Elucidation

In natural product chemistry, determining the exact structure of an isolated compound is critical. When an unknown compound is identified as a heptadecanone by mass spectrometry, it is necessary to determine the precise position of the carbonyl group along the 17-carbon chain. The natural occurrence of different isomers, such as 2-heptadecanone (B131142) found in the cuticular wax of wheat, underscores this need. pnas.orgpnas.org

To achieve this, chemists perform a target-oriented synthesis of several potential positional isomers (e.g., 2-heptadecanone, 3-heptadecanone, 8-heptadecanone). researchgate.netnih.gov These synthetically produced, structurally confirmed isomers serve as authentic standards. nih.gov By comparing the analytical data of the unknown natural product—such as retention times in gas chromatography (GC) and fragmentation patterns in mass spectrometry (MS)—with the data from the synthetic standards, the exact position of the carbonyl group can be unambiguously confirmed. This comparative approach is a foundational practice for the structural elucidation of isomeric natural products. researchgate.net

Chemical Reactivity and Mechanistic Studies of 7 Heptadecanone

Fundamental Reaction Mechanisms of Ketones Applied to 7-Heptadecanone

The reactivity of this compound, a long-chain aliphatic ketone, is governed by the chemistry of its carbonyl functional group and the adjacent α-carbons. As a symmetrical ketone, the two alkyl chains (hexyl groups) attached to the carbonyl carbon are identical, simplifying its reactivity compared to asymmetrical ketones.

The polarized nature of the carbonyl group, with a partial positive charge on the carbon and a partial negative charge on the oxygen, makes the carbonyl carbon an electrophilic center susceptible to attack by nucleophiles. This fundamental principle of ketone chemistry is fully applicable to this compound.

One common example of nucleophilic addition is the Grignard reaction. For instance, the reaction of this compound with methyl magnesium iodide in an ether solvent, followed by an aqueous workup, results in the formation of the tertiary alcohol, 7-methyl-7-heptadecanol. sfu.ca This reaction proceeds via the nucleophilic attack of the methyl group from the Grignard reagent on the electrophilic carbonyl carbon of this compound, forming a tetrahedral alkoxide intermediate, which is subsequently protonated.

Another important nucleophilic addition is the formation of oximes. This compound can react with hydroxylamine (B1172632) hydrochloride in a refluxing ethanol/pyridine mixture. This reaction yields the corresponding oxime intermediate, which can then be further reduced to an amine.

The hydrogen atoms on the carbons adjacent to the carbonyl group (α-hydrogens) in this compound are acidic and can be removed by a base to form an enolate ion. This enolate is a key reactive intermediate in several important reactions. The formation of the enolate is a result of the resonance stabilization, which delocalizes the negative charge onto the electronegative oxygen atom. While specific studies on the enolization of this compound are not extensively detailed in the available literature, the general principles of ketone enolization are directly applicable. researchgate.net The equilibrium between the keto and enol tautomers typically favors the keto form for simple aliphatic ketones like this compound. researchgate.net

This enolate can act as a nucleophile, attacking various electrophiles in α-substitution reactions. These reactions are crucial for forming new carbon-carbon bonds at the α-position.

Reduction: this compound can be readily reduced to the corresponding secondary alcohol, 7-heptadecanol. This transformation is a cornerstone of ketone chemistry and can be achieved using various reducing agents. Common laboratory-scale reagents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). These hydride reagents deliver a hydride ion (H⁻) to the electrophilic carbonyl carbon in a nucleophilic addition mechanism.

Oxidation: Ketones are generally resistant to oxidation under mild conditions. However, under forcing conditions or with specific reagents, they can undergo oxidative cleavage. A notable oxidation reaction applicable to ketones is the Baeyer-Villiger oxidation, which converts a ketone into an ester. unipd.itajol.info This reaction typically uses peroxy acids. In the case of a symmetrical ketone like this compound, the insertion of an oxygen atom occurs on either side of the carbonyl group, leading to the formation of hexyl heptanoate. While traditional Baeyer-Villiger oxidations use hazardous peroxy acids, biocatalytic versions using Baeyer-Villiger monooxygenases (BVMOs) represent a greener alternative. unipd.itresearchgate.net These enzymes can catalyze the oxidation of long-chain ketones to their corresponding esters. unipd.itpnas.org

Catalytic Transformations Involving this compound

This compound is a product of certain industrial processes and a precursor in others. It can be synthesized via the catalytic ketonization of carboxylic acids. chemistryviews.orggoogle.comscispace.com For example, the ketonization of fatty acids over metal oxide catalysts like MnO₂ or CeO₂ on an alumina (B75360) support can produce long-chain ketones, including those with 17 carbon atoms. google.comresearchgate.net

In the context of biomass conversion, this compound has been identified as a product in the catalytic upgrading of volatile fatty acids derived from lignocellulosic biomass. rsc.org These processes aim to produce molecules in the jet-fuel range. In one study, a Pd/CeZrOx catalyst was used to oligomerize mixed acids, yielding a range of products where this compound was a minor component. rsc.org

Furthermore, this compound serves as a starting material in the synthesis of insect pheromones. For example, it is a precursor for 7-methylheptadecane, a component of the sex pheromone of the western hemlock looper. sfu.ca The synthesis involves a Grignard reaction on this compound to introduce the methyl group. sfu.ca

Table 1: Industrial Process Data Involving this compound

| Process | Role of this compound | Catalyst/Reagents | Key Finding/Product | Reference |

|---|---|---|---|---|

| Biomass Upgrading | Product | Pd/CeZrOx | Minor product in a mixture of C10-C20 molecules for potential jet fuel blends. rsc.org | rsc.org |

| Pheromone Synthesis | Precursor | Methyl magnesium iodide | Synthesis of 7-methyl-7-heptadecanol, an intermediate for the pheromone 7-methylheptadecane. sfu.ca | sfu.ca |

| Fatty Acid Ketonization | Potential Product | Metal oxides (e.g., MnO₂, CeO₂) on Al₂O₃ | Long-chain ketones are formed from fatty acids at high temperatures. google.com | google.com |

The use of enzymes for the transformation of ketones is a growing field of interest due to their high selectivity and mild reaction conditions.

Biocatalytic Reduction: Alcohol dehydrogenases (ADHs) are enzymes capable of reducing ketones to alcohols with high stereoselectivity. frontiersin.orgfrontiersin.orgmdpi.comresearchgate.netacs.org For example, ADHs from organisms like Rhodococcus ruber are known to reduce ketones to secondary alcohols. frontiersin.orgfrontiersin.orgacs.org These enzymatic systems often require a cofactor like NADH or NADPH, which can be regenerated in situ, for instance, by using a sacrificial alcohol like isopropanol. researchgate.net While specific data on the reduction of this compound by a particular ADH is limited, the broad substrate scope of many of these enzymes, especially those from Rhodococcus species which are effective on hydrophobic ketones, suggests its feasibility. frontiersin.orgmdpi.com

Biocatalytic Oxidation: As mentioned earlier, Baeyer-Villiger monooxygenases (BVMOs) are enzymes that catalyze the Baeyer-Villiger oxidation. unipd.itresearchgate.netnih.gov These enzymes use molecular oxygen and a cofactor (NAD(P)H) to insert an oxygen atom adjacent to the carbonyl group of a ketone, yielding an ester. unipd.it BVMOs from various microorganisms have been shown to act on a range of ketones, including long-chain aliphatic ones. unipd.itnih.gov For instance, a BVMO from Gordonia sihwensis has been engineered to efficiently convert 10-ketostearic acid, a molecule structurally similar to this compound, into its corresponding ester. nih.gov This highlights the potential for the biocatalytic oxidation of this compound.

Table 2: Examples of Biocatalytic Reactions Applicable to Long-Chain Ketones

| Reaction Type | Enzyme Class | Example Substrate/Organism | Product Type | Reference |

|---|---|---|---|---|

| Asymmetric Reduction | Alcohol Dehydrogenase (ADH) | Ketones (general), using Rhodococcus ruber | Chiral secondary alcohols | frontiersin.orgacs.org |

| Regioselective Oxidation | Baeyer-Villiger Monooxygenase (BVMO) | 10-ketostearic acid, using engineered Gordonia sihwensis BVMO | Esters (specifically 9-(nonanoyloxy)nonanoic acid) | nih.gov |

Thermochemical Investigations of this compound Stability and Energetics

The stability and energetic properties of a chemical compound are fundamental to understanding its behavior in chemical reactions and phase transitions. For this compound, thermochemical investigations have provided insights into key parameters such as its enthalpy of vaporization and fusion, as well as calculated values for its Gibbs free energy and enthalpy of formation. This information is crucial for applications in various scientific fields, including material science and chemical ecology. evitachem.com

Detailed Research Findings

Research into the thermochemical properties of this compound has yielded specific experimental data, particularly concerning its phase change energetics.

Enthalpy of Vaporization (ΔvapH°) The enthalpy of vaporization is a critical measure of the energy required to transform a substance from a liquid to a gaseous state. Experimental determination for this compound has been conducted using correlation-gas chromatography. A study reported the enthalpy of vaporization for this compound at 298.15 K to be 94.5 ± 1.8 kJ/mol. researchgate.netnist.gov This experimentally derived value is essential for accurately modeling the compound's behavior in multiphase systems.

Enthalpy of Fusion (ΔfusH°) The enthalpy of fusion, or the heat of fusion, represents the energy required to change a substance from a solid to a liquid. Data from a NASA technical report on fusible materials lists the heat of fusion for this compound as 86 BTU/lb. nasa.gov This value converts to approximately 50.89 kJ/mol. Another study focused on estimating phase change enthalpies reports a value of 66.68 kJ/mol for the total phase change enthalpy of this compound. unt.edu These figures can be compared with computationally derived values.

Calculated Thermochemical Properties In addition to experimental data, computational methods are often employed to estimate thermochemical properties. The Joback method, a group contribution method, has been used to calculate several key energetic parameters for this compound. chemeo.com These calculated values provide a theoretical framework for the compound's stability and reactivity. The standard Gibbs free energy of formation (ΔfG°), a measure of a compound's stability relative to its constituent elements, was calculated to be -36.66 kJ/mol. chemeo.com The enthalpy of formation in the gas phase (ΔfH°gas) was calculated as -506.79 kJ/mol. chemeo.com

The table below summarizes the thermochemical properties for this compound calculated using the Joback method. chemeo.com

| Thermochemical Property | Symbol | Calculated Value | Unit |

| Standard Gibbs Free Energy of Formation | ΔfG° | -36.66 | kJ/mol |

| Enthalpy of Formation (gas) | ΔfH°gas | -506.79 | kJ/mol |

| Enthalpy of Fusion | ΔfusH° | 41.38 | kJ/mol |

| Enthalpy of Vaporization | ΔvapH° | 60.18 | kJ/mol |

Data sourced from Cheméo, calculated using the Joback method. chemeo.com

A comparison of available values for the enthalpy of fusion is presented in the table below, highlighting the differences between reported and calculated data.

| Data Source | Method | Enthalpy of Fusion (ΔfusH°) | Unit |

| NASA TR nasa.gov | Experimental/Compiled | 50.89 | kJ/mol |

| Yalkowsky & He unt.edu | Estimation Method | 66.68 | kJ/mol |

| Cheméo chemeo.com | Joback Calculation | 41.38 | kJ/mol |

The variance in these values underscores the challenges in obtaining precise and universally agreed-upon thermochemical data, and it highlights the distinction between experimentally measured, estimated, and purely calculated properties. While the compound is known to be stable under recommended storage conditions, its thermochemical data provides a deeper, quantitative understanding of this stability. lookchem.com

Advanced Analytical Characterization of 7 Heptadecanone

Spectroscopic Techniques for Structural and Quantitative Analysis

Spectroscopic methods provide detailed information about the molecular structure and functional groups present in 7-Heptadecanone.

Mass Spectrometry (MS) for Identification and Fragmentomics

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of this compound. nist.gov Under electron ionization (EI), the this compound molecule (C₁₇H₃₄O) readily forms a molecular ion (M⁺•) with a mass-to-charge ratio (m/z) of 254.45. nist.gov

The fragmentation pattern is characteristic of long-chain ketones and provides significant structural information. Key fragmentation processes include:

Alpha-Cleavage: This is a dominant fragmentation pathway for ketones, involving the cleavage of the carbon-carbon bonds adjacent to the carbonyl group. youtube.comlibretexts.org For this compound, this results in the formation of acylium ions. Cleavage on either side of the carbonyl group leads to the generation of specific charged fragments.

McLafferty Rearrangement: This rearrangement is common for carbonyl compounds with sufficiently long alkyl chains. libretexts.orglibretexts.org It involves the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by the cleavage of the beta-carbon-carbon bond. libretexts.org This process results in the formation of a neutral alkene and a resonance-stabilized enol radical cation. libretexts.org

Table 1: Characteristic Mass Spectral Data for Heptadecanone Isomers

| Isomer | Molecular Ion (m/z) | Key Fragment Ions (m/z) |

| 2-Heptadecanone (B131142) | 254 | 43, 58, 71 |

| 9-Heptadecanone (B165747) | 254 | 71, 43 |

Data sourced from NIST and PubChem databases. nih.gov

The mass spectrum of 7-heptanone, a related shorter-chain ketone, shows characteristic fragments resulting from cleavage of the C-C bonds adjacent to the carbonyl group. libretexts.org

Infrared (IR) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is instrumental in identifying the functional groups present in a molecule. For this compound, the most prominent feature in its IR spectrum is the strong absorption band corresponding to the carbonyl (C=O) group stretching vibration. Saturated aliphatic ketones typically show this absorption in the region of 1715 cm⁻¹. orgchemboulder.comlibretexts.orgpressbooks.pubopenstax.org The IR spectrum of this compound is consistent with this, confirming the presence of a ketone functional group. nist.gov The spectra also display C-H stretching vibrations around 2991 cm⁻¹, which are characteristic of the alkyl chains. orgchemboulder.com

Table 2: Typical Infrared Absorption Frequencies for Ketones

| Functional Group | Vibration Type | Absorption Range (cm⁻¹) |

| C=O (Ketone) | Stretch | 1705-1725 |

| C-H (Alkyl) | Stretch | 2850-3000 |

This table presents general absorption ranges for the specified functional groups. libretexts.orgpressbooks.pubopenstax.org

Chromatographic Separation Methods

Chromatographic techniques are essential for separating this compound from complex mixtures, allowing for its accurate quantification and further analysis.

Gas Chromatography (GC) for Mixture Resolution and Quantification

Gas chromatography (GC), particularly when coupled with mass spectrometry (GC-MS), is a primary technique for the analysis of volatile and semi-volatile compounds like this compound. sci-rad.combibliotekanauki.pl In GC, the compound is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. researchgate.net The retention time of this compound is a key parameter for its identification. researchgate.net

GC-MS analysis allows for the separation of this compound from other components in a mixture, with the mass spectrometer providing definitive identification based on the mass spectrum of the eluting compound. scirp.orgscirp.org This technique has been successfully used to identify long-chain ketones in various natural samples. bibliotekanauki.plscirp.orgscirp.org

High-Performance Liquid Chromatography (HPLC) for Purification and Analytical Separation

High-performance liquid chromatography (HPLC) is another valuable technique for the analysis of this compound, especially for purification and when dealing with less volatile or thermally labile compounds. For ketones, HPLC analysis often involves derivatization to enhance detection by UV-Vis or fluorescence detectors. researchgate.netnih.gov A common derivatizing agent is 2,4-dinitrophenylhydrazine (B122626) (DNPH), which reacts with ketones to form 2,4-dinitrophenylhydrazones that are highly responsive to UV detection. researchgate.net

Reverse-phase HPLC methods, using columns like C18, are typically employed for the separation of these derivatives. researchgate.net The mobile phase often consists of a mixture of acetonitrile, water, and an acid like phosphoric or formic acid. sielc.com This method is scalable and can be used for preparative separation to isolate impurities. sielc.com

Complementary Techniques for Structural Confirmation (e.g., X-ray Crystallography of Related Derivatives)

While direct X-ray crystallography of this compound may be challenging due to its long, flexible alkyl chains, the crystal structures of related ketone derivatives provide valuable insights into molecular packing and intermolecular interactions. researchgate.netacs.orgmdpi.com X-ray diffraction studies on crystals of other long-chain ketones and their derivatives have revealed details about their solid-state conformations and how the molecules arrange themselves in a crystal lattice. acs.orgresearchgate.netmdpi.com These studies often show that the molecular assembly is stabilized by various intermolecular forces, including hydrogen bonds and van der Waals interactions. acs.org

Biological and Ecological Significance of 7 Heptadecanone

Role in Chemosensory Communication and Chemical Ecology

7-Heptadecanone and its isomers are pivotal in transmitting information across species and between organisms and their environment. These chemical signals, or semiochemicals, can dictate behaviors crucial for survival and reproduction.

Pheromonal Functions and Species Recognition

In the intricate world of insect communication, specific ketones, including isomers of heptadecanone, function as pheromones that convey critical information for mating and species identification. evitachem.comresearchgate.net Pheromones are chemical substances released by an organism that affect the behavior or physiology of others of the same species. researchgate.net

Research has identified 2-heptadecanone (B131142) as a key female-derived sex pheromone component in the parasitoid wasp Campoletis chlorideae. nih.govpnas.orgnih.gov In this species, a blend of tetradecanal (B130844) and 2-heptadecanone is released by females, which elicits a strong antennal response in males and attracts them for mating. nih.govpnas.org Behavioral assays have confirmed that males are attracted to both individual components and the blend, which can trigger stereotypical courtship behaviors. pnas.org The production of 2-heptadecanone is also noted in various Drosophila species, where it is restricted to higher taxonomic levels, suggesting a role in reproductive isolation and species recognition. biorxiv.org

| Species | Compound | Pheromone Type | Observed Function/Role | Source(s) |

|---|---|---|---|---|

| Campoletis chlorideae (Parasitoid Wasp) | 2-Heptadecanone | Sex Pheromone | Female-produced component; attracts males and induces courtship behavior. | nih.govpnas.orgnih.gov |

| Drosophila spp. (Fruit Flies) | 2-Heptadecanone | Sex-specific Compound | Production is restricted to specific taxonomic groups, suggesting a role in species recognition. | biorxiv.org |

| Acleris minuta (Yellowheaded Fireworm) | 2-Heptadecanone | Sex Pheromone Component | Part of the female's complex pheromone blend, though not the primary attractant. | evitachem.com |

Olfactory Signaling in Vertebrate Systems

Chemical signals are fundamental to vertebrate communication, influencing everything from predator-prey dynamics to social hierarchies. cabidigitallibrary.orgagriculturejournals.cz Kairomones, a class of semiochemicals, are released by one species and benefit a receiver of a different species, often by revealing the location of the emitter. wikipedia.org For example, predators can use kairomones to locate prey, and prey can use them to detect and avoid predators. cabidigitallibrary.orgwikipedia.org Scent marking is a common behavior in mammals used to delineate territories and communicate social and reproductive status, with the chemical composition of the scent conveying complex information. researchgate.netmdpi.com

While the role of specific ketones in vertebrate olfactory signaling is an area of active research, direct evidence specifically implicating this compound is limited. Studies on predator-prey interactions and scent marking in vertebrates have identified a wide array of chemical compounds, but this compound has not been prominently featured as a key signaling molecule in these ecological contexts. cabidigitallibrary.orgagriculturejournals.czresearchgate.net One study did identify heptadecanone in human fecal samples, which could differentiate between patients with active and inactive inflammatory bowel disease, but this is a biomarker of a disease state rather than an ecological signal. scielo.br The potential for this compound to act as a kairomone or a component of a vertebrate scent mark remains a subject for future investigation.

Mediation of Plant-Pathogen Interactions and Volatile Signatures

Plants release a diverse array of volatile organic compounds (VOCs) in response to biotic stresses like pathogen attacks. nih.gov These VOCs can act as signals in plant defense, either directly inhibiting the pathogen or attracting natural enemies of the pathogen. nih.govpnas.org The specific blend of VOCs emitted by a plant can be indicative of the type of pathogen it is infected with, creating a unique "volatile signature." nih.gov

Heptadecanone has been identified as a component of the volatile signature of wheat (Triticum aestivum) infected with the fungal pathogen Parastagonospora nodorum, the causative agent of Septoria nodorum blotch. nih.govresearchgate.net The emission of heptadecanone, along with other compounds like mellein, helps to distinguish these infected plants from healthy ones or those infected by other pathogens. nih.govresearchgate.net Furthermore, research has shown that 2-heptadecanone can be generated from the decomposition of 9-hydroxy-14,16-hentriacontanedione, a component of the cuticular wax on bread wheat. pnas.orgpnas.orgresearchgate.net This suggests that the release of this compound could be a result of the breakdown of the plant's protective outer layer during pathogen infection, serving as a damage-associated molecular pattern.

| Plant Species | Pathogen | Role of Heptadecanone | Significance | Source(s) |

|---|---|---|---|---|

| Triticum aestivum (Wheat) | Parastagonospora nodorum | Component of the volatile signature of infected plants. | Serves as a biomarker for Septoria nodorum blotch disease. | nih.govresearchgate.net |

| Triticum aestivum (Bread Wheat) | Not specified (decomposition of wax) | Generated from the decomposition of a cuticular wax component. | Highlights a pathway for the production of a volatile signaling molecule from a structural component of the plant cuticle. | pnas.orgpnas.orgresearchgate.net |

Metabolic Relevance and Bioremediation Potential

The presence of this compound in various biological systems points to its involvement in metabolic pathways. Concurrently, its susceptibility to microbial breakdown suggests a potential role in bioremediation strategies.

Microbial Utilization and Degradation of Ketones

Microorganisms, particularly bacteria, are adept at metabolizing a wide range of organic compounds, including long-chain ketones. nih.gov The ability of soil microorganisms to utilize these compounds as growth substrates is widespread. nih.gov The degradation of long-chain alkanes and ketones often involves a subterminal oxidation pathway. frontiersin.org In this pathway, an alkane is first converted to a secondary alcohol, which is then oxidized to a ketone. frontiersin.orgmdpi.com This ketone is subsequently acted upon by a Baeyer-Villiger monooxygenase (BVMO), which converts it into an ester. frontiersin.orgasm.org The ester is then hydrolyzed, yielding an alcohol and a fatty acid that can enter central metabolic pathways. frontiersin.org

Studies have shown that bacteria like Pseudomonas can degrade 2-tridecanone, a shorter-chain methyl ketone, into various products including alcohols and fatty acids. nih.gov The marine bacterium Thalassolituus oleivorans upregulates BVMO and esterase when growing on long-chain alkanes, indicating a switch to a subterminal oxidation pathway that proceeds through a ketone intermediate. frontiersin.org Similarly, Acinetobacter baylyi utilizes a BVMO for the degradation of long-chain alkanes, which has been shown to act on aliphatic 2-ketones. asm.org This enzymatic machinery present in various bacteria suggests a strong potential for the microbial degradation of this compound in the environment.

Detection as a Metabolite in Environmental Processes

This compound has been identified as a naturally occurring metabolite in a diverse range of organisms and environments. Its presence is not limited to a single ecological niche, indicating its involvement in various biological and environmental processes.

For instance, beyond its role in plant-pathogen interactions, 2-heptadecanone has been identified as a secondary metabolite produced by endophytic fungi isolated from the neem tree, Azadirachta indica. unizik.edu.ng It has also been detected in organic extracts of the green seaweed Caulerpa racemosa, highlighting its presence in marine ecosystems. frontiersin.org As previously mentioned, it is a decomposition product of cuticular waxes in wheat, demonstrating its origin from the breakdown of structural plant lipids. pnas.orgpnas.orgresearchgate.net The detection of heptadecanone in human fecal samples further underscores its presence as a metabolite in complex biological systems, potentially linked to gut microbiome activity or diet. scielo.br

Pharmacological and Phytochemical Research Implications of this compound

The ketone this compound has been identified as a phytochemical in various medicinal plants, contributing to their biological activities and suggesting potential for therapeutic applications.

Identification as a Phytochemical in Medicinal Plants

This compound has been identified as a constituent in a variety of medicinal plants, often as a component of their essential oils or extracts. Its presence has been documented in species from diverse plant families, highlighting its distribution in the plant kingdom.

Research has confirmed the presence of this compound in the following medicinal plants:

Kaempferia galanga (Zingiberaceae): This plant, commonly known as aromatic ginger, is widely used in traditional medicine. psu.eduherbmedpharmacol.comscribd.comglobinmed.com Analysis of its rhizomes has revealed the presence of this compound among other constituents. psu.eduherbmedpharmacol.comscribd.comglobinmed.com

Costus spicatus (Costaceae): Known as the spiked spiralflag or Indian head ginger, this plant is used in folk medicine for various ailments. nih.govrjlbpcs.comijesm.co.inimist.manih.gov Phytochemical screening has identified this compound in this species.

Ferula species (Apiaceae): The Ferula genus includes perennial flowering plants that are a rich source of biologically active compounds. researchgate.netbau.edu.lbsemnan.ac.irljmu.ac.uk this compound has been reported as a chemical constituent in some species within this genus.

Alternanthera sessilis (Amaranthaceae): This perennial herb, also known as sessile joyweed, has nutritional and medicinal uses. iscientific.org Essential oil analysis of its leaves and flowers has shown the presence of 9-heptadecanone (B165747), an isomer of this compound. iscientific.org

Calotropis procera (Apocynaceae): Gas chromatography-mass spectrometry (GC-MS) analysis of this plant has identified 9-heptadecanone as one of the phytochemicals. chemrxiv.org

Terminalia chebula (Combretaceae): Computational studies on the phytochemicals of this medicinal plant have included 9-Heptadecanone as one of the compounds with potential drug-like properties. jpionline.org

Salix viminalis (Salicaceae): GC-MS analysis of petroleum ether leaf extracts from this plant, commonly known as white willow, detected the presence of 9-Heptadecanone. indexcopernicus.com

Cichorium intybus (Asteraceae): Also known as chicory, this plant's flowers have been found to contain pentadecanone, and other volatile compounds have been identified. medcraveonline.com

Table 1: Medicinal Plants Containing Heptadecanone Isomers

| Plant Species | Family | Isomer Identified | Plant Part |

| Kaempferia galanga | Zingiberaceae | 2-Heptadecanone | Rhizomes |

| Costus spicatus | Costaceae | Not specified | Not specified |

| Ferula species | Apiaceae | Not specified | Not specified |

| Alternanthera sessilis | Amaranthaceae | 9-Heptadecanone | Leaves and Flowers |

| Calotropis procera | Apocynaceae | 9-Heptadecanone | Not specified |

| Terminalia chebula | Combretaceae | 9-Heptadecanone | Not specified |

| Salix viminalis | Salicaceae | 9-Heptadecanone | Leaves |

| Cichorium intybus | Asteraceae | Pentadecanone | Flowers |

Contribution to Bioactivity and Potential Therapeutic Applications

Antimicrobial and Antifungal Activity: Extracts of plants containing heptadecanone isomers have demonstrated antimicrobial properties. For instance, research indicates that 2-heptadecanone exhibits notable antimicrobial activity and has been identified in essential oils effective against various pathogens. It has shown the ability to inhibit the growth of the fungal pathogen Candida albicans, suggesting potential for antifungal treatments. The compound has also been identified in endophytic fungi from Azadirachta indica (neem), which are known for their antibacterial properties. unizik.edu.ng

Anti-inflammatory Effects: Studies on plant extracts containing heptadecanone isomers have observed significant reductions in inflammatory markers. For instance, heptadecane, a related compound, has been shown to suppress age-related increases in pro-inflammatory gene expression by reducing NF-kB activity. nih.govresearchgate.net This suggests that this compound could be a valuable component in the development of natural anti-inflammatory agents.

Antioxidant Properties: Heptadecane has demonstrated a potent anti-oxidative effect by protecting cells from oxidative stress. nih.govresearchgate.net The antioxidant activity of plant extracts is often attributed to a combination of their phytochemicals, including compounds like this compound. aimspress.com For example, extracts of Holigarna caustica containing 2-Pentadecanone, 6,10,14-trimethyl have shown strong antioxidant activities. mdpi.com

Antiproliferative and Cytotoxic Potential: Some studies have suggested the potential of heptadecanone-containing extracts in cancer research. For example, acetone (B3395972) extracts of Sclerocarya birrea stem bark, which contain 2-pentadecanone, 6, 10, 14-trimethyl, have shown antiproliferative effects on cancer cell lines. longdom.org The genus Ferula, which contains heptadecanone, is noted for the cytotoxic effects of its phytochemicals. researchgate.net

Table 2: Observed Bioactivities and Potential Therapeutic Applications of Heptadecanone-Containing Plant Extracts

| Bioactivity | Research Findings | Potential Therapeutic Application |

| Antimicrobial/Antifungal | Inhibits growth of pathogens like Candida albicans. Present in extracts with known antibacterial effects. unizik.edu.ngresearchgate.net | Development of new antifungal and antibacterial agents. |

| Anti-inflammatory | Reduces inflammatory markers. Suppresses pro-inflammatory gene expression (related compound). nih.govresearchgate.net | Treatment of inflammatory conditions. |

| Antioxidant | Protects cells from oxidative stress (related compound). nih.govresearchgate.net Contributes to the antioxidant capacity of plant extracts. aimspress.commdpi.com | Prevention and management of oxidative stress-related diseases. |

| Antiproliferative/Cytotoxic | Extracts show antiproliferative effects on cancer cell lines. longdom.org Found in plant genera known for cytotoxic compounds. researchgate.net | Potential lead compound in cancer research. |

Environmental Fate and Degradation of 7 Heptadecanone

Biodegradation Pathways in Natural Environments

Biodegradation serves as the principal route for the transformation of 7-Heptadecanone in nature. Microorganisms utilize this compound in complex metabolic sequences, often as an intermediate in the breakdown of more complex substrates.

Current research indicates that this compound often appears as a metabolic intermediate during the biodegradation of larger, more complex molecules by various microorganisms. Specific kinetic data on the direct degradation of this compound is limited; however, the pathways leading to its formation and subsequent breakdown provide critical insights into its environmental lifecycle.

One notable pathway involves the degradation of the mycotoxin fumonisin B1. A bacterial strain, NCB 1492, which is related to the Delftia/Comamonas group and was isolated from maize field soil, has been shown to produce this compound as a tentative degradation product. nih.govresearchgate.netnih.govresearchgate.net The proposed mechanism suggests that the initial breakdown of fumonisin B1 occurs extracellularly, involving deamination and esterase activities. nih.gov This is followed by a slower degradation of the resulting aliphatic chain, leading to the formation of this compound and other smaller molecules. nih.gov

Similarly, isomers of heptadecanone are produced during the microbial breakdown of other complex substrates. The bacterium Kosakonia cowanii JNU01, isolated from landfill soil, produces 9-heptadecanone (B165747) and 2-heptadecanone (B131142) as metabolites during the biodegradation of polyethylene (B3416737). jmb.or.kr The proposed mechanism for this process involves an initial hydroxylation of the polyethylene polymer chain by enzymes such as cytochrome P450 or alkane monooxygenase. jmb.or.kr The resulting long-chain alcohols are then oxidized into ketones, including heptadecanone isomers, by alcohol dehydrogenase enzymes. jmb.or.kr Furthermore, 2-heptadecanone has been identified as an intermediate product in the degradation of resorcinol (B1680541) by the fungus Trametes versicolor and bacteria from the Pseudomonas genus. researchgate.net

These findings collectively suggest that the microbial metabolism of this compound is part of a broader enzymatic process targeting long-chain hydrocarbons and complex organic molecules. The key steps involve oxidative enzymes that break down larger structures into smaller, more manageable compounds like ketones, which can then be further metabolized by microbial communities.

Table 1: Documented Microbial Processes Involving Heptadecanone Isomers This interactive table summarizes key research findings on the microbial degradation pathways that produce heptadecanone isomers.

| Original Substrate | Microorganism(s) | Heptadecanone Isomer Produced | Proposed Enzymatic Pathway | Reference(s) |

|---|---|---|---|---|

| Fumonisin B1 | Delftia/Comamonas group (Strain NCB 1492) | This compound (tentative) | Extracellular deamination and esterase activity | nih.govresearchgate.net |

| Polyethylene (PE) | Kosakonia cowanii JNU01 | 9-Heptadecanone, 2-Heptadecanone | Hydroxylation (e.g., Cytochrome P450), Alcohol Dehydrogenase | jmb.or.kr |

| Resorcinol | Trametes versicolor, Pseudomonas sp. | 2-Heptadecanone | Not specified | researchgate.net |

| Spent Engine Oil | Pseudomonas aeruginosa Strain EP4 | 9-Heptadecanone | Not specified | umyu.edu.ng |

The rate and extent of this compound biodegradation are influenced by a combination of environmental conditions and the composition of local microbial populations. General principles governing the breakdown of long-chain ketones apply, with key factors including temperature, pH, oxygen availability, and the presence of suitable microbial consortia. nih.govresearchgate.net

A significant field study conducted on Kura irrigation farmland soils provides specific insights into the environmental persistence of 9-heptadecanone, an isomer of this compound. semanticscholar.orgresearchgate.netjournaljalsi.com In this study, soil samples were analyzed for pesticide residues and their degradation products before planting and after harvesting. semanticscholar.orgjournaljalsi.com 9-Heptadecanone was detected in four of the farm plots before the harvest period. semanticscholar.org However, in the post-harvest analysis, it was found to have been completely degraded and was no longer detectable. semanticscholar.org This disappearance over a single growing season suggests that under the specific aerobic and microbially active conditions of the farmland soil, 9-heptadecanone has a low potential for persistence. semanticscholar.orgresearchgate.net The study highlights the crucial role of active microbial degradation in preventing the accumulation of this compound in the soil environment. researchgate.net

The biodegradability of such compounds is intrinsically linked to their chemical structure and the presence of microorganisms capable of producing the necessary enzymes for their breakdown. researchgate.net The presence of a diverse microbial community, often found in environments like agricultural soil, enhances the likelihood of complete degradation. researchgate.net

Environmental Behavior and Impact Assessment

Assessing the environmental impact of this compound requires robust analytical methods to track its presence and transformation, as well as an understanding of its potential for persistence in different environmental compartments.

The primary analytical technique for identifying and quantifying this compound and its degradation byproducts in environmental samples is Gas Chromatography-Mass Spectrometry (GC-MS). jmb.or.krresearchgate.netsemanticscholar.org This powerful method allows for the separation of complex chemical mixtures and the precise identification of individual compounds based on their mass-to-charge ratio and fragmentation patterns.

In studies of pesticide degradation in soil, GC-MS was used to analyze soil extracts, successfully identifying 9-heptadecanone among other residues. semanticscholar.orgjournaljalsi.com The extraction from soil was performed using a mixture of n-hexane and acetone (B3395972) in a Soxhlet apparatus, a standard method for recovering organic compounds from solid matrices. journaljalsi.com Similarly, GC-MS analysis was essential for identifying 9-heptadecanone and 2-heptadecanone as metabolites in the biodegradation of polyethylene by Kosakonia cowanii. jmb.or.kr In research on the degradation of resorcinol, GC-MS also confirmed the presence of 2-heptadecanone as an intermediate compound. researchgate.net Other analytical tools, such as Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography (HPLC), are also employed for the analysis of organic compounds and can be applied to the study of this compound. researchgate.netumyu.edu.ngrsc.org

Table 2: Analytical Methodologies for Heptadecanone Detection This interactive table outlines the methods used in various studies to detect and analyze heptadecanone isomers in environmental and biological samples.

| Analytical Technique | Sample Matrix | Purpose | Compound(s) Detected | Reference(s) |

|---|---|---|---|---|

| GC-MS | Farmland Soil | Residue Analysis | 9-Heptadecanone | semanticscholar.orgjournaljalsi.com |

| GC-MS | Microbial Culture with PE | Metabolite Identification | 9-Heptadecanone, 2-Heptadecanone | jmb.or.kr |

| GC-MS | Microbial Culture with Resorcinol | Intermediate Identification | 2-Heptadecanone | researchgate.net |

| GC-FID | Microbial Culture with Engine Oil | Hydrocarbon Profiling | 9-Heptadecanone | umyu.edu.ng |

| HPLC | Microbial Culture with Fumonisin B1 | Degradation Monitoring | Fumonisin B1 (parent compound) | researchgate.net |

The environmental persistence of this compound appears to be highly dependent on the specific environmental conditions. While its chemical properties—being a long-chain hydrocarbon with low water solubility—might suggest a tendency to persist, field evidence indicates otherwise in biologically active environments.

The complete degradation of 9-heptadecanone in agricultural soil over one season demonstrates its susceptibility to microbial breakdown when conditions are favorable. semanticscholar.org This suggests that in environments rich with diverse microbial life, such as soil and sediment, this compound is unlikely to be a long-term persistent pollutant. Its transformation is driven by microbial metabolism, breaking it down into smaller molecules that can enter central metabolic pathways, ultimately leading to mineralization into carbon dioxide and water. nih.gov

Furthermore, this compound has been identified as a natural volatile component in various plants, such as Mollugo cerviana, and in the volatile profile of decomposing tissues. ijghc.com Its presence in these natural systems suggests that it is part of natural biogeochemical cycles and that pathways for its synthesis and degradation are established in the environment. There is currently limited information on abiotic degradation pathways, such as photolysis, for this compound. Given the strong evidence for its biodegradability, microbial action is considered the dominant fate process for this compound in the environment.

Computational Chemistry and Modeling of 7 Heptadecanone

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are foundational in computational toxicology and drug discovery. They correlate the structural or physicochemical properties of a compound with its biological activity or environmental fate. bio-hpc.eunih.govmdpi.com For 7-Heptadecanone, these models are primarily used to predict its behavior based on its molecular structure.

While specific, published QSAR models exclusively developed for this compound are not common, its biological and environmental activities are predicted using generalized models trained on large datasets of diverse chemicals. These models are crucial for filling data gaps when experimental data is unavailable. bio-hpc.eunih.gov

Biological Activity Prediction: QSAR models can be used to estimate the potential biological activities of this compound. These predictions are based on its structural similarity to other compounds with known activities. For instance, its long alkyl chain and ketone functional group are features used by models to predict properties like skin sensitization or potential interactions with biological receptors. Public databases often provide predictions for various endpoints, although these are computational estimates and not experimental results.

Environmental Fate Prediction: The environmental fate of this compound, including its persistence, bioaccumulation, and toxicity (PBT) properties, is frequently estimated using QSAR models. researchgate.net The U.S. Environmental Protection Agency (EPA) has developed the OPEn structure–activity/property Relationship App (OPERA) models, which predict various physicochemical properties and environmental fate endpoints. osti.gov These models are built on curated datasets and adhere to the Organization for Economic Co-operation and Development (OECD) principles for QSAR model validation. osti.gov

Below is a table of predicted environmental fate and transport properties for this compound, sourced from the EPA's CompTox Chemicals Dashboard, which utilizes predictive models like OPERA.

| Property | Predicted Value | Model Source |

|---|---|---|

| Boiling Point (°C) | 326.83 | EPI Suite (BPv1.43) |

| Melting Point (°C) | 53.5 | EPI Suite (MPv1.43) |

| Vapor Pressure (mm Hg) | 0.00015 | EPI Suite (MPv1.43) |

| Water Solubility (mg/L) | 0.047 | EPI Suite (WSv1.42) |

| Log Kow (Octanol-Water Partition Coefficient) | 7.28 | EPI Suite (KOWv1.68) |

| Henry's Law Constant (atm-m3/mole) | 0.00013 | EPI Suite (HENRYv3.20) |

| Biodegradation Half-Life (days) | 15.25 | EPI Suite (BioHCv1.01) |

This data is computationally predicted and has not been experimentally verified.

Pharmacophore modeling and molecular docking are computational techniques used to explore the interaction between a small molecule (ligand), such as this compound, and a macromolecular target, typically a protein. nih.gov These methods are instrumental in drug discovery for identifying potential biological targets and elucidating mechanisms of action.

Pharmacophore Modeling: A pharmacophore model defines the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. nih.gov For this compound, a simple pharmacophore model would consist of a hydrogen bond acceptor feature (the carbonyl oxygen) and a large hydrophobic feature (the C17 alkyl chain). This model could be used to screen databases for other molecules that might exhibit similar interactions, for instance, with enzymes that metabolize lipids.

Molecular Docking: Molecular docking predicts the preferred orientation of a ligand when bound to a target protein. d-nb.infonih.govnih.gov While no specific molecular docking studies have been published for this compound, its potential as, for example, an antimicrobial agent could be investigated by docking it into the active site of essential bacterial enzymes. Given its structure, this compound would likely interact with hydrophobic pockets in a protein's binding site, with the carbonyl group potentially forming a hydrogen bond with a suitable donor residue. For example, a hypothetical docking study could explore its binding to bacterial DNA gyrase, a common target for antibiotics. d-nb.infobiomedpharmajournal.org The long alkyl chain would be expected to form significant hydrophobic interactions within the binding pocket.

Quantum Chemical Calculations and Thermochemical Predictions

Quantum chemical calculations apply the principles of quantum mechanics to predict the properties of molecules. rsdjournal.org These methods can provide highly accurate data on molecular geometry, electronic structure, and thermochemical properties. researchgate.net For this compound, these calculations are valuable for predicting its fundamental chemical characteristics.

The table below presents some computationally generated properties for this compound, which are typically derived from quantum chemical calculations and are available in public databases.

| Property | Predicted Value | Source |

|---|---|---|

| Molecular Formula | C17H34O | PubChem nih.gov |

| Exact Mass | 254.260966 g/mol | PubChem nih.gov |

| Monoisotopic Mass | 254.260966 g/mol | ChemSpider chemspider.com |

| XLogP3-AA (LogP) | 7 | PubChem nih.gov |

| Hydrogen Bond Donor Count | 0 | PubChem nih.gov |

| Hydrogen Bond Acceptor Count | 1 | PubChem nih.gov |

| Rotatable Bond Count | 14 | PubChem nih.gov |

Chemoinformatics and Database Integration for this compound Data

Chemoinformatics involves the use of computational methods to manage, analyze, and model chemical information. A critical aspect of this field is the integration of data into publicly accessible databases, which serve as central repositories for chemical knowledge. cncb.ac.cn

This compound is well-documented in several major chemical databases, ensuring that its structural, physical, and predicted properties are readily available to the scientific community. These databases are essential for chemoinformatic analyses, allowing researchers to search for and retrieve data, compare it with other compounds, and use it as input for computational models.

Key databases containing information on this compound include:

PubChem: Maintained by the U.S. National Institutes of Health (NIH), PubChem provides comprehensive information on this compound, including its structure, synonyms, computed properties, and links to literature and patents. nih.govwikipedia.org

ChemSpider: Hosted by the Royal Society of Chemistry, ChemSpider offers a wealth of information on this compound, including its properties, spectra (where available), and links to suppliers. chemspider.com

CompTox Chemicals Dashboard: An initiative by the U.S. EPA, this dashboard provides a collection of experimental and predicted data related to chemistry, toxicity, and exposure for thousands of chemicals, including this compound. epa.govnaccho.orgepa.gov

The integration of this compound data into these platforms facilitates its use in large-scale computational studies, such as screening for potential bioactivities or assessing environmental impact. The standardized identifiers provided in these databases are crucial for ensuring data interoperability.

| Database/Identifier | ID for this compound |

|---|---|

| CAS Registry Number | 6064-42-2 nist.gov |

| PubChem CID | 292627 nih.gov |

| ChemSpider ID | 258228 chemspider.com |

| EPA CompTox DTXSID | DTXSID80303480 epa.gov |

| InChIKey | NFRKSAMCQGIGRC-UHFFFAOYSA-N nist.gov |

Future Research Directions and Translational Applications of 7 Heptadecanone Studies

Elucidation of Novel Biological Functions and Mechanisms

Future research into 7-heptadecanone is poised to uncover its diverse biological functions and the underlying molecular mechanisms. The role of long-chain ketones as semiochemicals—chemicals that convey signals between organisms—is a particularly promising area of investigation. entomologa.ru

Volatile organic compounds (VOCs), including ketones, are pivotal in mediating interactions between plants and insects. nih.goveolss.net Plants release a complex blend of VOCs for defense and communication, which can attract pollinators or repel herbivores. eolss.net Research has indicated that methyl ketones with carbon chains ranging from C7 to C15, a group that encompasses the structural class of this compound, are produced by plants and play a role in these interactions. nih.gov The specific role of this compound within these volatile bouquets is a key area for future research. It may act as an attractant for specific pollinators or as a deterrent for certain pests.